molecular formula C18H20O2 B1327492 2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone CAS No. 238097-10-4

2',4'-Dimethyl-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1327492
CAS No.: 238097-10-4
M. Wt: 268.3 g/mol
InChI Key: FLCRPWCCERPHPJ-UHFFFAOYSA-N
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Description

2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone is an organic compound with the molecular formula C18H20O2. It is a member of the propiophenone family, characterized by the presence of a propiophenone core structure substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,4-dimethylacetophenone with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

On an industrial scale, the production of 2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,4’-Dimethyl-3-(3-methoxyphenyl)propiophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-13-7-9-17(14(2)11-13)18(19)10-8-15-5-4-6-16(12-15)20-3/h4-7,9,11-12H,8,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCRPWCCERPHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644229
Record name 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

238097-10-4
Record name 1-Propanone, 1-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=238097-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dimethylphenyl)-3-(3-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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